molecular formula C4H11NO B563596 L-2-Aminobutanol-d5 CAS No. 1217783-40-8

L-2-Aminobutanol-d5

Cat. No. B563596
CAS RN: 1217783-40-8
M. Wt: 94.169
InChI Key: JCBPETKZIGVZRE-JWUQSEDQSA-N
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Description

Molecular Structure Analysis

The molecular structure of L-2-Aminobutanol-d5 consists of four carbon atoms, eleven hydrogen atoms, and one nitrogen atom . The compound has a defined atom stereocenter count of 1 . The exact structure can be represented by the isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C@@HN .


Physical And Chemical Properties Analysis

L-2-Aminobutanol-d5 has a molecular weight of 94.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 94.115447704 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

NMDA Receptor and Learning

L-2-Aminobutanol analogs, specifically D-2-amino-5-phosphonopentanoate (D-AP5), have been studied for their effects on spatial learning and long-term potentiation (LTP) in the hippocampus, a region critical for memory formation. D-AP5, a potent NMDA receptor antagonist, was found to impair spatial learning in rats in a dose-dependent manner. This impairment was correlated with its ability to block hippocampal LTP, suggesting a crucial role of NMDA receptor activation in certain types of learning processes (Davis, Butcher, & Morris, 1992).

Optical Isomer Analysis

Research on the optical isomers of compounds related to L-2-Aminobutanol, such as ethambutol (myambutol) and 2-amino-1-butanol, has been performed using gas-liquid chromatography. This analytical technique was used to estimate the optical purity of these compounds, which is crucial for understanding their biochemical properties and potential therapeutic applications (Kim, Youm, Park, & Paik, 1981).

Fluorescence Probes and Amino Acid Detection

Cu(2+)-modulated silver nanoclusters were explored as an on-off-on fluorescence probe for the selective detection of L-histidine, showcasing the potential of L-2-Aminobutanol derivatives in developing sensitive and selective probes for amino acid detection. This approach highlights the use of L-2-Aminobutanol derivatives in designing fluorescence probes for biochemical applications, including the selective sensing of biomolecules (Zheng, Yao, Zhu, & Shi, 2015).

Synthesis of Ethambutol

The synthesis of ethambutol, an antituberculosis agent, from L-2-Aminobutanol derivatives illustrates the compound's role as a key intermediate in pharmaceutical manufacturing. This process involves the resolution of (R,S)-2-Aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure forms of the compound, which are essential for the synthesis of ethambutol (Xi-long, 2004).

Mechanism of Action

The mechanism of action of L-2-Aminobutanol-d5 is not specified in the search results. Given its use in proteomics research , it may interact with proteins in specific ways, but the exact mechanisms would depend on the context of the research.

properties

IUPAC Name

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-JWUQSEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2-Aminobutanol-d5

Synthesis routes and methods I

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Name
N-[1-(chloromethyl)propyl]acetimidoyl chloride
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water N-[1-(chloromethyl)propyl]acetimidoyl chloride
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[Compound]
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods II

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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N-[1-(chloromethyl)propyl]acetimidoyl chloride
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[Compound]
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods III

Procedure details

2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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